A Comprehensive Technical Guide to the Physicochemical Properties of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
A Comprehensive Technical Guide to the Physicochemical Properties of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is a critical determinant of its ultimate success as a therapeutic agent.[1] These fundamental characteristics—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] Neglecting these properties often leads to costly failures in later stages of development.
This technical guide provides an in-depth analysis of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline, a molecule featuring the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The 7-azaindole core is a well-established bioisostere of indole, often incorporated into drug candidates to enhance properties like solubility and bioavailability.[4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the detailed experimental protocols necessary for its empirical validation. The narrative emphasizes the causal relationships behind experimental choices, providing a framework for robust and reproducible scientific inquiry.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise molecular identity. The key identifiers for 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (3-amino-5-fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | Inferred |
| CAS Number | 1502110-94-2 | [5] |
| Molecular Formula | C₁₄H₁₀FN₃O | [5] |
| Molecular Weight | 255.25 g/mol | [5] |
| SMILES | NC1=CC(C(=O)C2=CNC3=C2C=CN=C3)=CC(F)=C1 | [5] |
Structural Analysis: The molecule's structure integrates three key pharmacophoric elements:
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1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This heterocyclic system is a cornerstone of many kinase inhibitors and other targeted therapies.[6] Its ability to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) facilitates critical interactions with biological targets.
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3-Fluoro-5-aniline Moiety: The aniline group provides a basic center, crucial for pKa determination. The fluorine atom can modulate electronic properties, pKa, and metabolic stability through its electron-withdrawing nature and its ability to form specific polar interactions.
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Carbonyl Linker: This ketone group acts as a hydrogen bond acceptor and provides a rigid connection between the azaindole core and the aniline ring, defining the compound's three-dimensional conformation.
Core Physicochemical Properties: Theory and Significance
The interplay of a molecule's functional groups dictates its physicochemical behavior. These properties are pivotal indicators that influence a molecule's behavior within biological systems.[7]
| Property | Predicted Value/Range | Significance in Drug Development |
| Aqueous Solubility | Low to Moderate | Directly impacts bioavailability and formulation options. Poor solubility is a major hurdle in drug development.[8] |
| Lipophilicity (logP/logD) | Moderate to High | Governs membrane permeability, plasma protein binding, and metabolic clearance. A delicate balance is required for optimal ADME properties.[7] |
| pKa (Acid Dissociation Constant) | Multiple (Basic & Acidic) | Determines the ionization state at physiological pH, which profoundly affects solubility, permeability, and target binding.[9][10] |
| Melting Point | High | Indicates purity and the strength of the crystal lattice, which can influence dissolution rates. |
Experimental Determination Protocols
The following sections provide self-validating, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The rationale behind key steps is explained to ensure methodological robustness.
Aqueous Solubility: The Shake-Flask Method
Causality and Expertise: The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[11][12] Unlike kinetic solubility assays, which can be influenced by residual solvents like DMSO, this method measures the true saturation point of a compound in a given medium.[13] The extended equilibration time (24-72 hours) is critical to ensure the system reaches a true equilibrium between the solid and dissolved states.[11] Subsequent analysis by a high-sensitivity technique like HPLC is essential for accurate quantification of the dissolved analyte.[8]
Protocol:
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Preparation: Add an excess amount of solid 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to 37 ± 1 °C. Agitate for at least 48 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, remove the vial and allow it to stand. Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles. The filter material should be pre-validated to ensure it does not bind the analyte.
-
Quantification: Prepare a calibration curve using standard solutions of the compound with known concentrations. Analyze the filtered supernatant via HPLC with UV detection and quantify the concentration against the calibration curve.
-
Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Lipophilicity: logP and logD Determination
Causality and Expertise: Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[15] The octanol-water partition coefficient (logP) is the industry standard measure for the neutral form of a molecule.[16] However, for ionizable compounds, the distribution coefficient (logD) is more physiologically relevant as it is pH-dependent.[13] The shake-flask method provides a direct measure, while HPLC-based methods offer a high-throughput alternative by correlating retention time on a reverse-phase column with known logP values.[17][18]
Protocol (Shake-Flask for logD at pH 7.4):
-
Phase Preparation: Prepare a solution of n-octanol saturated with pH 7.4 PBS and a separate solution of pH 7.4 PBS saturated with n-octanol. Allow them to separate for 24 hours.[16]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (saturated PBS).
-
Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning. Subsequently, let the vial stand or centrifuge it to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using HPLC.
-
Calculation: Calculate logD using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[15]
Workflow Diagram: logP/logD Determination Methods
Caption: A titration curve shows pH vs. titrant volume.
Conclusion
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline is a compound of significant interest due to its 7-azaindole core, a scaffold frequently associated with successful therapeutic agents. Its physicochemical profile, governed by the interplay between this heterocyclic core and the substituted aniline ring, is paramount to its potential as a drug candidate. The properties of solubility, lipophilicity, and pKa are not independent variables but are deeply interconnected, collectively shaping the ADMET profile. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, empowering researchers to make data-driven decisions in the complex process of drug discovery and development.
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- Li, J., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. RSC Advances.
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